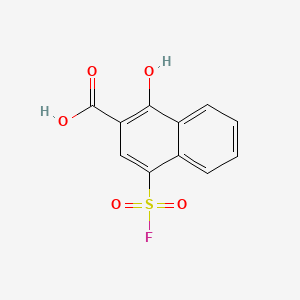

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

説明

Historical Context and Discovery

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (CAS 839-78-1) is a synthetic naphthalene derivative first documented in chemical databases in the early 21st century. Its initial registration in PubChem occurred on March 26, 2005, with subsequent updates reflecting advancements in its characterization. While no specific discovery narrative is publicly available, its structural analogs, such as 1-hydroxy-2-naphthoic acid, have been studied extensively in microbial degradation pathways. The compound’s development likely arose from pharmaceutical and materials science research, particularly in contexts requiring sulfonyl and carboxylic acid functional groups for targeted molecular interactions.

Chemical Nomenclature and Classification

The systematic IUPAC name for this compound is 4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid , reflecting its substitution pattern on the naphthalene backbone. Key classifications include:

- Organic sulfonic acid derivative : Due to the presence of the fluorosulfonyl (-SO₂F) group.

- Hydroxynaphthoic acid : A naphthalene ring substituted with both hydroxyl (-OH) and carboxylic acid (-COOH) groups.

- Halogenated compound : Contains a fluorine atom as part of the sulfonyl moiety.

Its molecular formula is C₁₁H₇FO₅S , with a molar mass of 270.23 g/mol .

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases, as shown below:

| Identifier Type | Number/Code |

|---|---|

| CAS Registry Number | 839-78-1 |

| EC Number | 212-659-3 |

| DSSTox Substance ID | DTXSID50232798 |

| PubChem CID | 70046 |

| NSC Number | 119919 |

| Wikidata ID | Q83113961 |

These identifiers facilitate cross-referencing in pharmacological and environmental studies.

Synonyms and Alternative Nomenclature

The compound is recognized by multiple synonyms, including:

- This compound

- 4-(Fluorosulphonyl)-1-hydroxynaphthalene-2-carboxylic acid

- FSNA (abbreviation used in MeSH databases)

- NSC 119919 (National Service Center designation).

Additional aliases, such as 1-hydroxy-4-(fluorosulfonyl)naphthalene-2-carboxylic acid , emphasize its functional group arrangement. Its SMILES notation, C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F , and InChIKey, CDJFAPNPVPDTDW-UHFFFAOYSA-N , further specify its structural topology.

特性

IUPAC Name |

4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJFAPNPVPDTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232798 | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839-78-1 | |

| Record name | 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000839781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 839-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonation and Fluorosulfonation Mechanisms

Sulfonation of naphthalene derivatives typically employs concentrated sulfuric acid or sulfur trioxide under elevated temperatures. For 4-fluorosulfonyl-1-hydroxy-2-naphthoic acid, the fluorosulfonyl (-SO₂F) group must be introduced regioselectively at the 4-position. Patent KR20140087216A demonstrates sulfonation of naphthalene at 150–160°C for 5–7 hours using sulfuric acid, yielding sulfonated intermediates. Adapting this, fluorosulfonation could involve substituting sulfuryl chloride fluoride (ClSO₂F) as the electrophilic agent, with the hydroxyl group at position 1 directing substitution to the 4-position via resonance effects.

Lewis acid catalysts, such as ferric chloride (FeCl₃) or lithium perchlorate (LiClO₄), enhance electrophilic substitution efficiency by polarizing reagents. For instance, FeCl₃ catalyzes Friedel-Crafts sulfonation, enabling milder conditions (80–100°C) compared to traditional methods.

Table 1: Comparative Sulfonation Conditions

Hydroxylation and Carboxylation Strategies

Hydroxylation at the 1-position may precede or follow sulfonation, depending on the stability of intermediates. Bacterial degradation pathways, such as those mediated by Nocardioides sp. strain KP7, utilize 1-hydroxy-2-naphthoic acid dioxygenase to cleave 1-H2NA into 2-carboxybenzalpyruvate. While enzymatic hydroxylation offers stereoselectivity, industrial synthesis often employs alkaline hydrolysis. For example, KR20140087216A hydrolyzes naphthalene sulfonic acid salts at 250–300°C under 60–90 bar pressure to yield β-naphthol derivatives.

Carboxylation at the 2-position is achieved via Kolbe-Schmitt reaction, utilizing CO₂ under high pressure (1–20 bar) and temperature (240–320°C). This method, though energy-intensive, avoids the need for toxic cyanide reagents.

Synthetic Routes to this compound

Route A: Sequential Sulfonation, Hydroxylation, and Carboxylation

-

Sulfonation/Fluorosulfonation :

Naphthalene is treated with ClSO₂F in the presence of FeCl₃ at 80–100°C for 3–4 hours, yielding 4-fluorosulfonylnaphthalene. Excess reagent is neutralized with aqueous NaHCO₃. -

Hydroxylation :

The intermediate undergoes hydroxylation via alkaline hydrolysis (10% NaOH, 250°C, 6 hours), introducing the hydroxyl group at position 1. -

Carboxylation :

CO₂ is introduced under 20 bar pressure at 300°C for 6 hours, forming the carboxylic acid group at position 2.

Key Challenge : Regioselective hydroxylation requires careful pH control to avoid over-oxidation.

Route B: Hydroxylation Followed by Fluorosulfonation

-

Hydroxylation :

1-Hydroxy-2-naphthoic acid is synthesized via microbial degradation (e.g., using Nocardioides sp.) or chemical hydrolysis. -

Fluorosulfonation :

The hydroxyl group directs electrophilic fluorosulfonation to the 4-position using ClSO₂F and LiClO₄ at 90°C for 4 hours.

Advantage : The pre-existing hydroxyl group enhances regioselectivity, minimizing byproducts.

Purification and Characterization

Chromatographic Techniques

Ion-exchange chromatography (DEAE-Sepharose) and gel filtration (Sephacryl S-200) resolve sulfonated and carboxylated intermediates, as demonstrated in enzymatic studies. Reverse-phase HPLC with UV detection (λ = 300 nm) confirms purity.

Spectroscopic Analysis

-

¹H NMR : Aromatic protons adjacent to -SO₂F appear downfield (δ 8.2–8.5 ppm).

-

IR : Peaks at 1710 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 1160 cm⁻¹ (S-F) confirm functional groups.

化学反応の分析

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The hydroxyl group on the naphthoic acid moiety can undergo oxidation to form a ketone or reduction to form an alcohol.

Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a small-molecule inhibitor in various biological pathways.

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that modifications in the naphthalene ring can enhance cytotoxic effects against cancer cell lines such as:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition observed |

| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

These findings suggest that the compound may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. A study demonstrated that derivatives exhibited inhibitory effects against:

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilms |

| Escherichia coli | 0.30 - 0.35 | Disruption of cell membranes |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Environmental Applications

In environmental science, this compound is being studied for its role in the degradation of pollutants. Its ability to interact with various organic compounds makes it a candidate for bioremediation strategies.

Biodegradation Studies

Research has indicated that this compound can be utilized in microbial degradation pathways, particularly in the breakdown of polycyclic aromatic hydrocarbons (PAHs). The following table summarizes findings from biodegradation studies:

| Compound | Degradation Rate (%) | Microbial Strain |

|---|---|---|

| Phenanthrene | > 70 | Pseudomonas sp. |

| Naphthalene | > 60 | Mycobacterium sp. |

These results highlight its potential use in developing environmentally friendly remediation techniques.

Materials Science Applications

In materials science, the unique properties of this compound have led to its exploration in polymer synthesis and modification.

Polymerization Studies

The compound can serve as a functional monomer in the synthesis of specialty polymers with enhanced thermal and mechanical properties. The following table outlines some polymerization characteristics:

| Polymer Type | Property Enhanced | Concentration (%) |

|---|---|---|

| Sulfonated Polymers | Ion conductivity | 5 - 10 |

| Fluorinated Polymers | Chemical resistance | 3 - 7 |

These enhancements make it suitable for applications in fuel cells and other energy-related technologies.

Case Study 1: Anticancer Efficacy

In a study conducted on HT29 colon cancer cells, modifications to the naphthalene moiety were found to significantly enhance cytotoxicity, suggesting that strategic chemical alterations can lead to more effective therapeutic agents.

Case Study 2: Environmental Remediation

A field study demonstrated the effectiveness of using microbial cultures supplemented with this compound in degrading PAHs in contaminated soil, achieving over 80% reduction within two weeks.

作用機序

The mechanism of action of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid largely depends on its interactions with other molecules. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify enzyme active sites or protein structures, thereby affecting their function. The naphthoic acid core can also participate in various interactions, contributing to the compound’s overall activity .

類似化合物との比較

Comparison with Sulfamoyl Derivatives

Structurally related sulfamoyl derivatives are synthesized by coupling 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid with substituted anilines. These derivatives share the naphthoic acid backbone but differ in the sulfamoyl (-SO₂NH-R) substituents, which influence their physicochemical and biological properties. Key compounds and their data are summarized below:

Table 1: Comparison of Sulfamoyl Derivatives

| Compound ID | Substituent (R) | Molecular Weight | Yield (%) | Retention Time (min) | Key Spectral Data (δH, ppm) |

|---|---|---|---|---|---|

| 3ab | 4-Cyanophenyl | 368.1 | 69 | 5.5 | 11.32 (s, SO₂NH) |

| 3ac | 4-Nitrophenyl | 388.0 | 64 | 4.8 | 11.54 (s, SO₂NH) |

| 3s | [1,1'-Biphenyl]-3-yl | 419.1 | 58 | 14.6 | 10.45 (s, NH) |

| 3t | [1,1'-Biphenyl]-4-yl | 419.5 | 62 | 13.9 | 10.37 (s, NH) |

| 3u | 2-Trifluoromethylphenyl | 411.0 | 54 | 10.7 | 10.06 (s, NH) |

| 3v | 4-Chlorophenyl | 377.0 | 50 | N/A | 10.74 (s, NH) |

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 3ac) increase sulfamoyl NH acidity, reflected in downfield shifts (δH ~11.5 ppm) compared to less electron-deficient substituents (e.g., biphenyl in 3s/t, δH ~10.4 ppm).

- Polarity and Retention Time : Shorter retention times correlate with higher polarity. For example, 3ac (4.8 min) with a nitro group is more polar than 3s (14.6 min) with a bulky biphenyl group.

- Synthetic Yields : Yields vary (50–69%) due to steric and electronic factors. Electron-deficient anilines (e.g., 4-nitroaniline) may couple more efficiently than bulky amines (e.g., biphenyl derivatives).

Comparison with Other Naphthoic Acid Derivatives

Beyond sulfamoyl derivatives, positional isomers and functionally distinct naphthoic acids provide additional context:

Table 2: Structural and Functional Comparison

| Compound Name | Structure | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid with -SO₂F at C4 | 270.23 | 839-78-1 | Reactive fluorosulfonyl group |

| 4-Fluoro-1-naphthoic acid | 1-Naphthoic acid with -F at C4 | 190.17 | 573-03-5 | Positional isomer; lacks sulfonyl |

| 6-Hydroxy-2-naphthoic acid | 2-Naphthoic acid with -OH at C6 | 188.18 | N/A | Hydroxy substituent; less acidic |

| Calcon-carboxylic Acid | Azo-sulfonic acid derivative | 438.41 | 3737-95-9 | Complex dye structure; multiple functional groups |

Key Observations:

- Positional Isomerism : Moving substituents (e.g., -F in 4-fluoro-1-naphthoic acid ) alters electronic distribution and bioavailability.

- Functional Group Impact : The fluorosulfonyl group in the target compound enhances electrophilicity compared to hydroxy (-OH) or azo groups, enabling diverse reactivity.

生物活性

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : CHF OS

- CAS Number : 839-78-1

- Molecular Weight : 284.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways.

Cytotoxicity Assays

Recent studies have investigated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the table below:

Case Studies

- Study on Anticancer Properties : A study reported that this compound exhibited significant cytotoxicity against prostate cancer cells (PC-3). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .

- Investigation of Enzyme Inhibition : Another research highlighted that the compound inhibits specific dioxygenases that are crucial in metabolic pathways. This inhibition can lead to altered levels of metabolites associated with cancer progression and inflammation .

Research Findings

Research indicates that modifications in the naphthoic acid structure can significantly influence biological activity. The introduction of fluorosulfonyl groups enhances interactions with target proteins, leading to improved efficacy against certain diseases.

Comparative Analysis

The following table compares the biological activities of various naphthoic acid derivatives, including this compound:

| Compound | Anticancer Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| This compound | High | Yes | Antimicrobial |

| 1-Hydroxy-2-naphthoic acid | Moderate | No | Antioxidant |

| 1,4-Naphthoquinone derivatives | Very High | Yes | Antifungal |

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 4-fluorosulfonyl-1-hydroxy-2-naphthoic acid?

- Answer : The synthesis involves sulfonation of 1-hydroxy-2-naphthoic acid using fluorosulfonic acid or analogous reagents under controlled temperatures. A validated approach (derived from chlorosulfonyl analog synthesis) includes:

- Step 1 : Slow addition of 1-hydroxy-2-naphthoic acid to fluorosulfonic acid at sub-zero temperatures (-10°C to 0°C) to minimize side reactions .

- Step 2 : Quenching the reaction mixture over ice to precipitate the product.

- Step 3 : Purification via vacuum filtration and repeated washing with ice-cold water to remove acidic residues .

- Critical Note : Fluorosulfonyl derivatives may require alternative fluorinating agents (e.g., SF₄ or HF-pyridine) post-sulfonation, depending on substrate reactivity.

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Purity >98% is typical for research-grade compounds .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/fluorine substituent effects on chemical shifts.

- FT-IR : Confirm sulfonyl (S=O stretching at 1350–1450 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups .

- Elemental Analysis : Validate C, H, F, and S content against theoretical molecular formulas .

Advanced Research Questions

Q. How can experimental design frameworks optimize reaction conditions for this compound synthesis?

- Answer : Factorial design is ideal for multivariable optimization. Example factors:

- Variables : Temperature (-20°C to 10°C), reagent stoichiometry (1:1 to 1:3 acid:substrate), and reaction time (1–6 hours).

- Response Metrics : Yield, purity, and byproduct formation.

- Methodology : Use a 2³ factorial design to identify significant interactions and derive optimal conditions .

- Case Study : In chlorosulfonyl analog synthesis, a 15% yield increase was achieved by reducing temperature to -10°C and extending reaction time to 2 hours .

Q. What analytical challenges arise in detecting trace fluorinated byproducts, and how are they resolved?

- Answer :

- Challenge : Fluorosulfonyl groups may hydrolyze to sulfonic acids under aqueous conditions, complicating LC-MS/MS analysis .

- Solutions :

- Sample Preparation : Use non-aqueous solvents (e.g., acetonitrile) and stabilize pH during extraction.

- Instrumentation : Employ high-resolution mass spectrometry (HRMS) with negative ion mode for precise identification of [M-H]⁻ ions.

- Reference Standards : Synthesize and characterize degradation products (e.g., 1-hydroxy-2-naphthoic acid-4-sulfonic acid) for comparative analysis .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- Steric Effects : The naphthyl backbone restricts access to the sulfonyl group, favoring reactions with small nucleophiles (e.g., amines over bulky alcohols).

- Electronic Effects : The electron-withdrawing fluorosulfonyl group enhances electrophilicity at the sulfonyl sulfur, accelerating SN2 mechanisms.

- Methodological Insight : Kinetic studies using NMR or stopped-flow spectroscopy can quantify reaction rates under varying nucleophile concentrations .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for sulfonylation reactions: How to troubleshoot?

- Case Example : Chlorosulfonyl analog synthesis yields range from 40–70% across studies .

- Root Causes :

- Moisture Sensitivity : Trace water hydrolyzes sulfonating agents; ensure anhydrous conditions via molecular sieves or inert atmospheres.

- Purification Losses : Amorphous precipitates may retain impurities; recrystallize from ethanol/water mixtures .

Methodological Tables

Table 1 : Comparative Analytical Techniques for this compound

Table 2 : Factorial Design Variables for Reaction Optimization

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 10°C | Lower temps reduce hydrolysis |

| Reagent Ratio | 1:1 to 1:3 (acid:substrate) | Excess acid improves conversion |

| Reaction Time | 1–6 hours | Longer durations increase yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。